6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Description
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
6-(3-methylbutyl)thieno[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c1-8(2)3-5-13-10(12(14)15)7-9-4-6-16-11(9)13/h4,6-8H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
PDTVYGUKZOXOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=CC2=C1SC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
The most widely reported synthetic route to thieno[2,3-b]pyrrole carboxylic acids, including the isopentyl-substituted derivative, involves the cyclocondensation of suitably substituted pyrrole carboxylates with thioglycolic acid or its esters.
- Starting Materials: 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates are commonly employed as the pyrrole component.
- Condensation Partner: Thioglycolic acid or ethyl thioglycolate serves as the sulfur source for thiophene ring formation.
- Reaction Conditions: The reaction is typically conducted in ethanol with sodium ethoxide as the base at ambient temperature.
- Outcome: This process yields 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates, which can be further transformed into the target compound by selective functional group modifications.
This method leverages the nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by cyclization and elimination to form the fused heterocyclic system.
Functional Group Modification and Side Chain Introduction
To obtain the isopentyl substituent at the 6-position, the starting pyrrole derivative is typically pre-functionalized with the corresponding alkyl group or introduced via cross-coupling reactions:
- Alkylation: Direct alkylation of the pyrrole ring prior to cyclization.
- Cross-Coupling: Palladium-catalyzed Suzuki or Stille coupling reactions can be employed to introduce the isopentyl group onto a halogenated thieno[2,3-b]pyrrole intermediate.
- Catalysts and Conditions: Common catalysts include PdCl2(dppf) with bases such as potassium phosphate in anhydrous dimethyl sulfoxide (DMSO) at elevated temperatures (~80 °C).
Industrial Scale Considerations
Although detailed industrial protocols are scarce in the literature, the above synthetic routes are amenable to scale-up with optimization:
- Reaction Optimization: Adjusting solvent volumes, reagent stoichiometry, and reaction times to maximize yield and purity.
- Purification: Employing crystallization or chromatographic techniques to isolate the product.
- Safety and Environmental Factors: Use of less hazardous solvents and reagents, and waste minimization are considered in industrial settings.
Alternative Synthetic Routes
- Cadogan Cyclization: For related fused heterocyclic systems, the Cadogan cyclization of nitro-substituted biaryl precursors using trivalent phosphorus reagents has been demonstrated. While this method is more common for benzothiophene analogs, it provides mechanistic insights potentially adaptable for thieno[2,3-b]pyrrole systems.
- Nitrosation and Reduction: Sequential nitrosation followed by reductive cyclization can also yield pyrrole-fused heterocycles, offering alternative synthetic strategies.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclocondensation | 1-substituted 5-chloro-4-formylpyrrole-3-carboxylate, thioglycolic acid, sodium ethoxide, ethanol, room temp | Formation of fused thieno[2,3-b]pyrrole ring | Mild conditions, high selectivity |
| Alkylation / Cross-coupling | PdCl2(dppf), K3PO4, anhydrous DMSO, 80 °C | Introduction of isopentyl substituent | Requires inert atmosphere |
| Purification | Column chromatography (silica gel), recrystallization | Isolation of pure product | Solvent systems: hexane/ethyl acetate mixtures |
Research Findings and Analytical Data
- The cyclocondensation method reliably produces thieno[2,3-b]pyrrole carboxylic acids with various alkyl substitutions, including isopentyl.
- Cross-coupling reactions provide versatility in modifying the heterocyclic core post-cyclization.
- The compound exhibits expected chemical reactivity at the carboxylic acid group, allowing further derivatization.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound.
- Yields for optimized reactions typically range from 70% to over 90%, depending on the step and scale.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | Pyrrole carboxylate + thioglycolic acid, NaOEt, EtOH, RT | Straightforward, mild conditions | Requires pre-functionalized pyrrole |
| Pd-Catalyzed Cross-Coupling | PdCl2(dppf), K3PO4, DMSO, 80 °C | High regioselectivity, modular | Sensitive to moisture/air |
| Cadogan Cyclization (Analog) | PPh3, o-dichlorobenzene, reflux | Useful for related fused systems | Lower yield, side products |
Chemical Reactions Analysis
Types of Reactions
6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as glycogen phosphorylase and histone lysine demethylase . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid: This compound has a methyl group instead of an isopentyl group at the 6-position.
Thieno[2,3-b]pyrrole-2-carboxylic acid: Lacks the isopentyl group and has different substitution patterns.
Uniqueness
The presence of the isopentyl group in 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Biological Activity
6-Isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by diverse research findings.
- Molecular Formula : C₇H₉NO₂S
- SMILES Notation : C1=CSC2=C1C=C(N2)C(=O)O
- InChIKey : SEPXFZLYPWFMSY-UHFFFAOYSA-N
The compound features a thieno[2,3-b]pyrrole structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-b]pyrrole compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, suggesting that 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid may possess comparable activity due to structural similarities .
Antitumor Activity
The antitumor potential of thieno[2,3-b]pyrrole derivatives has been documented in several studies. For instance, a related compound demonstrated effective cytotoxicity against cancer cell lines such as HL-60 and A-549. This suggests that 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid could also exhibit similar effects through mechanisms involving apoptosis or cell cycle arrest .
Inhibition of Peptidylarginine Deiminase (PAD)
Recent patent literature highlights the compound's ability to inhibit peptidylarginine deiminase (PAD4), an enzyme implicated in various inflammatory diseases. This inhibition suggests potential therapeutic applications in treating conditions mediated by PAD4 activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding the SAR is crucial for developing more potent derivatives. The presence of the isopentyl group is believed to enhance lipophilicity and improve cellular uptake, which may contribute to increased biological activity .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thieno-pyrrole derivatives typically involves cyclocondensation reactions. For example, 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is synthesized via cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid derivatives in ethanol using sodium ethoxide (EtONa) at room temperature . For the isopentyl variant, substituting the chlorine group with an isopentyl moiety via nucleophilic substitution or alkylation (e.g., using isopentyl bromide in the presence of a base) may be feasible. Reaction optimization should focus on temperature (e.g., reflux for alkylation), solvent polarity, and stoichiometry to maximize yield and purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the isopentyl chain integration (e.g., δ 0.8–1.2 ppm for methyl groups) and aromatic proton environments in the thieno-pyrrole core .
- IR : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) verify functional groups .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (C₁₄H₁₇NO₂S, theoretical MW: 271.36 g/mol), while reverse-phase HPLC monitors purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition or light-induced degradation .
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) to identify optimal storage solvents. Precipitates or color changes indicate instability .
- Long-term Analysis : Use accelerated stability testing (40°C/75% RH for 1–3 months) with periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from tautomerism, rotamers, or impurities. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the isopentyl group) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electrophilic/nucleophilic sites via Fukui indices or molecular electrostatic potentials .
- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., kinases) by docking the compound into active sites of crystallized proteins .
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns to assess binding dynamics .
Q. How can researchers optimize synthetic yield while minimizing byproducts like regioisomers?
- Methodological Answer :
- Regioselective Alkylation : Use directing groups (e.g., Boc-protected amines) to steer isopentyl addition to the desired pyrrole nitrogen .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) may enhance selectivity in cross-coupling steps .
- Byproduct Tracking : LC-MS or GC-MS identifies side products (e.g., N7- vs. N6-alkylated isomers), guiding solvent/base optimization .
Q. What strategies elucidate structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified isopentyl chains (e.g., shorter/longer alkyl groups) and test in bioassays (e.g., enzyme inhibition) .
- Pharmacophore Mapping : Schrödinger’s Phase or MOE identifies critical functional groups (e.g., carboxylic acid for hydrogen bonding) .
- Metabolic Profiling : Incubate the compound with liver microsomes to assess metabolic stability and identify active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
